(R)-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine
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Overview
Description
®-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is a chiral amine compound with a specific configuration. It is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which contributes to its unique chemical properties. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-2-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using a suitable amine and a reducing agent such as sodium cyanoborohydride. This step forms the corresponding amine.
Chiral Resolution: The racemic mixture of the amine is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The fluorine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine: The enantiomer of the compound with different stereochemistry.
4-Fluoro-2-methylphenylboronic acid: A related compound with a boronic acid group instead of an amine.
4-Fluoro-2-methylphenol: A precursor in the synthesis of the target compound.
Uniqueness
®-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is unique due to its specific chiral configuration and the presence of both fluorine and methyl groups on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H16FN |
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Molecular Weight |
181.25 g/mol |
IUPAC Name |
(1R)-1-(4-fluoro-2-methylphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-7(2)11(13)10-5-4-9(12)6-8(10)3/h4-7,11H,13H2,1-3H3/t11-/m1/s1 |
InChI Key |
KBECHPXHNDRHEH-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@@H](C(C)C)N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C(C)C)N |
Origin of Product |
United States |
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